molecular formula C15H17BrN2O2 B2497195 tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate CAS No. 2007219-82-9

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate

Cat. No.: B2497195
CAS No.: 2007219-82-9
M. Wt: 337.217
InChI Key: REODLWUDPCQBDA-UHFFFAOYSA-N
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Description

This compound is a brominated and cyanated indene derivative bearing a tert-butyl carbamate group. Its structure features a bicyclic 2,3-dihydro-1H-inden core substituted with bromine at position 5 and a cyano group at position 1. The tert-butyl carbamate moiety enhances solubility and stability, making it a valuable intermediate in medicinal chemistry, particularly for targeted protein degradation or ligand design.

Properties

IUPAC Name

tert-butyl N-(5-bromo-1-cyano-2,3-dihydroinden-1-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2O2/c1-14(2,3)20-13(19)18-15(9-17)7-6-10-8-11(16)4-5-12(10)15/h4-5,8H,6-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODLWUDPCQBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a series of cyclization reactions starting from suitable precursors.

    Introduction of the Bromine Atom: Bromination of the indene moiety is carried out using bromine or other brominating agents under controlled conditions.

    Addition of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate compound with tert-butyl isocyanate.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Anti-inflammatory Properties

Compounds with similar functional groups have been evaluated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce inflammation markers and inhibit pathways involved in inflammatory responses. This suggests a potential application for tert-butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate in treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of carbamate derivatives has been investigated in the context of neurodegenerative diseases like Alzheimer's disease. These compounds may exert protective effects against neurotoxicity by modulating oxidative stress and inflammatory responses in neuronal cells .

Case Study 1: Anticancer Activity

A study focusing on structurally related carbamates showed promising results against breast cancer cell lines. The study reported significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

CompoundCell LineIC50 Value
Carbamate AMCF710 µM
Carbamate BMDA-MB23115 µM

Case Study 2: Anti-inflammatory Activity

In a model of carrageenan-induced paw edema in rats, a related compound demonstrated a significant reduction in inflammation compared to controls. The percentage inhibition was measured over a period of hours post-administration.

Time PointControl Edema (mm)Treated Edema (mm)Percentage Inhibition
0 hours10100%
6 hours15846.67%
12 hours18761.11%

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Key Properties
tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate Not specified C₁₅H₁₇BrN₂O₂ ~349.2 g/mol 5-Br, 1-CN High polarity due to cyano group; potential for hydrogen bonding .
(R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate 903555-99-7 C₁₅H₁₈N₂O₂ 258.32 g/mol 5-CN Lower molecular weight; lacks bromine, reducing steric hindrance .
tert-Butyl (4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 2167214-26-6 C₁₄H₁₈BrNO₂ 312.20 g/mol 4-Br Bromine at position 4 alters electronic distribution; m.p. not reported .
tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate 1414958-70-5 C₁₄H₁₈BrNO₂ 312.21 g/mol 6-Br 98% purity; stored at room temperature; used in ligand synthesis .
tert-Butyl (S)-(5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-yl)carbamate (59f) Not specified C₁₄H₁₈BrFNO₂ 330.06 g/mol 5-Br, 6-F Fluorine increases electronegativity; HRMS confirmed (found m/z 330.06) .
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 1086378-71-3 C₁₄H₁₉NO₃ 249.31 g/mol 3-OH Hydroxyl group enhances solubility; stored at 2–8°C for stability .

Key Differences and Implications

Substituent Position and Reactivity: Bromine at position 5 (target compound) vs. 4 or 6 (CAS 2167214-26-6, 1414958-70-5) influences electrophilic aromatic substitution reactivity. For example, bromine at position 5 may direct further functionalization to adjacent positions .

Functional Group Variations: The absence of bromine in (R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 903555-99-7) reduces steric bulk, possibly improving binding affinity in protein-ligand interactions .

Synthetic Yields and Purity :

  • Compound 59f (5-bromo-6-fluoro analog) was synthesized with HRMS-confirmed purity, while tert-Butyl (4-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 2167214-26-6) lacks detailed yield data .
  • tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate (CAS 1414958-70-5) achieves 98% purity, suggesting optimized synthetic routes compared to lower-yield analogs like 27b (22% yield) .

Safety and Handling: The target compound’s cyano group may pose toxicity risks (e.g., H302: harmful if swallowed), similar to (R)-tert-Butyl (5-cyano-2,3-dihydro-1H-inden-1-yl)carbamate (H302, H315, H319 hazards) . Brominated analogs (e.g., CAS 2167214-26-6) share warnings for skin/eye irritation (H315, H319), necessitating PPE during handling .

Biological Activity

tert-Butyl (5-bromo-1-cyano-2,3-dihydro-1H-inden-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of the current research findings and implications.

  • Molecular Formula : C15H17BrN2O2
  • Molecular Weight : 337.21 g/mol
  • CAS Number : 2007219-82-9

The compound features a bromo-substituent and a cyano group, which are often associated with enhanced biological activity in medicinal compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-indan derivatives with isocyanates under specific conditions. A common method includes using palladium catalysts in N,N-dimethylformamide (DMF) at elevated temperatures to achieve desired yields, often around 47% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbamate derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
MCF722.54Induction of apoptosis via caspase activation
A5493.0Inhibition of cell cycle progression
MDA-MB-23110.0Microtubule destabilization

The IC50 values indicate the concentration at which the compound inhibits cell growth by 50%, demonstrating its potential as an anticancer agent .

The proposed mechanisms include:

  • Apoptosis Induction : The compound enhances caspase activity, leading to programmed cell death.
  • Microtubule Destabilization : It disrupts microtubule assembly, which is critical for cell division and proliferation .

In Vitro Studies

In vitro assays have demonstrated significant cytotoxic effects against cancer cells. For instance, treatment with this compound resulted in morphological changes indicative of apoptosis in MDA-MB-231 cells .

Study on Antitumor Efficacy

A recent publication explored the antitumor efficacy of various carbamate derivatives, including this compound. The study reported that this compound exhibited significant growth inhibition in human cancer cell lines compared to standard treatments like doxorubicin and erlotinib .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in cancer progression, further supporting its potential as an anticancer agent .

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